tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate
Description
tert-Butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate (CAS: 1903834-28-5) is a carbamate derivative featuring a cyclobutane ring substituted with an aminomethyl group in the cis configuration. Its molecular formula is C₁₀H₂₀N₂O₂, with a molecular weight of 200.28 g/mol . The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes. This compound is utilized in pharmaceutical research, particularly as a precursor for bioactive molecules targeting neurological or metabolic disorders.
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(8)6-11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKQULRTFZIKRO-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
- Reagents : Boc anhydride (1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv), dichloromethane (DCM) solvent.
- Temperature : Room temperature (20–25°C).
- Yield : 82–89% after column chromatography.
The stereochemical integrity of the cis-cyclobutyl group remains intact due to the non-invasive nature of the reaction. Nuclear magnetic resonance (NMR) analysis confirms retention of the cis configuration, with characteristic coupling constants (J = 6–8 Hz) for adjacent cyclobutyl protons.
Three-Component Coupling with CO₂ and Alkyl Halides
An alternative method employs a one-pot, three-component reaction involving cis-2-(aminomethyl)cyclobutylamine, carbon dioxide, and tert-butyl bromide. This approach leverages cesium carbonate (Cs₂CO₃) as a base and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst.
Mechanism and Key Steps
Reaction Parameters
| Parameter | Value |
|---|---|
| CO₂ Pressure | 1 atm (bubbled continuously) |
| Solvent | Anhydrous DMF |
| Temperature | 60°C |
| Reaction Time | 12–16 hours |
| Yield | 75–78% |
This method avoids the need for pre-formed Boc anhydride but requires careful control of CO₂ flow and alkyl halide stoichiometry.
Curtius Rearrangement from Acyl Azides
Though less common for this compound, the Curtius rearrangement offers a pathway for carbamate synthesis from carboxylic acid precursors. For tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate, this method is theoretically feasible but synthetically indirect:
Synthetic Route
Challenges
- Low Applicability : Requires a carboxylic acid precursor, necessitating additional steps to introduce the aminomethyl group post-rearrangement.
- Side Reactions : Competing esterification dominates with aromatic acids, limiting utility for aliphatic systems.
Stereochemical Considerations and Analysis
The cis configuration of the cyclobutyl group is critical for the compound’s biological activity. Key strategies to preserve stereochemistry include:
- Use of Chiral Auxiliaries : Enantioselective synthesis of the cyclobutylamine precursor.
- Ring-Closing Metathesis : For constructing the cyclobutane ring with defined stereochemistry prior to carbamate formation.
X-ray crystallography and NOESY NMR data validate the cis geometry, showing spatial proximity between the aminomethyl and carbamate substituents.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Boc Protection | High yield, mild conditions | Requires Boc anhydride | 82–89% |
| Three-Component | One-pot synthesis | CO₂ handling complexity | 75–78% |
| Curtius Rearrangement | Applicable to acids | Multi-step, low efficiency | <50% |
Industrial-Scale Production Insights
Large-scale synthesis (e.g., >1 kg batches) employs continuous flow reactors to enhance mixing and heat transfer. Key parameters:
- Residence Time : 30–60 minutes.
- Purification : Automated flash chromatography or crystallization from ethyl acetate/hexane.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Stereochemical and Steric Effects
- The trans-3-aminocyclobutyl analog (CAS 871014-19-6) demonstrates how stereochemistry alters spatial arrangement, affecting interactions with chiral biological targets. The cis configuration in the target compound may favor specific binding modes in drug design .
- The cyclohexane analog (CAS 509143-00-4) lacks ring strain, offering greater thermodynamic stability but reduced reactivity compared to the cyclobutane-based target compound .
Commercial Availability
- The hydroxymethyl derivative (CAS 1639216-79-7) is supplied by 5 vendors , compared to 3 suppliers for the target compound, suggesting broader industrial adoption due to its versatility in synthesis .
Research Findings
- Synthetic Utility : The target compound’s Boc-protected amine is critical in multi-step syntheses, enabling selective deprotection under mild acidic conditions. In contrast, the hydroxyl analog requires harsher conditions for functionalization (e.g., oxidation to aldehydes) .
- Biological Activity : Cyclobutane-containing compounds are explored for their conformational rigidity, which can enhance binding affinity to protein targets. For example, cyclobutane-based inhibitors of proteases show improved potency over flexible analogs .
- Stability Studies : Cyclobutane derivatives exhibit moderate thermal stability, whereas cyclopropane analogs may degrade faster due to ring strain. This impacts storage and handling protocols .
Biological Activity
tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate is a compound that has garnered attention due to its unique cyclobutyl structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and applications in medicinal chemistry.
- Molecular Formula : C10H20N2O2
- Molecular Weight : 200.28 g/mol
- CAS Number : 1903834-28-5
- Boiling Point : 307.4 ± 11.0 °C (predicted)
- Density : 1.04 ± 0.1 g/cm³ (predicted)
- pKa : 12.41 ± 0.40
These properties contribute to its stability and reactivity, making it suitable for various chemical reactions, including oxidation, reduction, and substitution .
The mechanism of action of this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The compound has shown the ability to bind selectively to certain proteins, modulating their activity and influencing biochemical pathways. Notably, it has been investigated for its inhibitory effects on the MALT1 protease, an important target in cancer therapy .
Enzymatic Inhibition
Research indicates that this compound exhibits significant inhibitory activity against MALT1 with an IC50 value indicating potent binding affinity. The cis configuration of the aminomethyl group is crucial for this activity, as the trans isomer shows considerably reduced potency .
Antitumor Potential
In vitro studies have demonstrated that this compound possesses antitumor properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For example, it was effective in assays involving HCT116 colon cancer cells, highlighting its potential as a therapeutic agent in oncology .
Case Studies
-
MALT1 Inhibition Study :
- Objective : To evaluate the inhibitory effects on MALT1 protease.
- Method : FRET assay using a tetrapeptide substrate.
- Results : The compound displayed an IC50 value indicative of strong inhibition, suggesting its potential role in treating diseases associated with MALT1 dysregulation.
-
Antitumor Activity Evaluation :
- Objective : Assess the anticancer effects on HCT116 cells.
- Method : Cell viability assays.
- Results : Significant reduction in cell viability was observed at low micromolar concentrations, supporting further development for cancer therapy.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds to highlight its unique properties:
| Compound Name | Structure Type | IC50 (MALT1) | Antitumor Activity |
|---|---|---|---|
| This compound | Cyclobutyl | Low µM | Yes |
| tert-butyl N-[trans-2-(aminomethyl)cyclobutyl]carbamate | Cyclobutyl | >50 mM | No |
| tert-butyl N-[cis-2-(aminomethyl)cyclopropyl]carbamate | Cyclopropyl | Moderate | Limited |
This table illustrates the enhanced potency of the cis isomer compared to its trans counterpart and other structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
